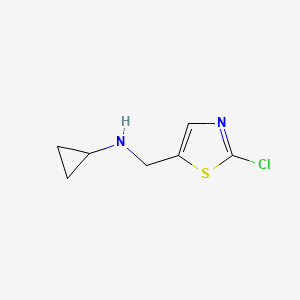
OD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “OD” is a chemical entity known for its unique properties and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “OD” involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common methods include:
Reaction with Metal and Transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors and catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions: “OD” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert “this compound” into its reduced forms.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium dichromate and sulfuric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
“OD” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: “this compound” is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its therapeutic potential in treating various diseases.
Industry: “this compound” is utilized in the production of materials, catalysts, and other industrial applications
作用機序
The mechanism by which “OD” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: “this compound” can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects
類似化合物との比較
“OD” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “Compound A” and “Compound B”.
Uniqueness: “this compound” stands out due to its specific reactivity and applications that are not shared by its analogs
特性
CAS番号 |
1219798-37-4 |
|---|---|
分子式 |
C7H6O3 |
分子量 |
141.14 |
IUPAC名 |
4,6,7-trideuterio-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C7H6O3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3,8H,4H2/i1D,2D,3D |
InChIキー |
LUSZGTFNYDARNI-CBYSEHNBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)O |
同義語 |
3,4-(Methylenedioxy)phenol--d3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


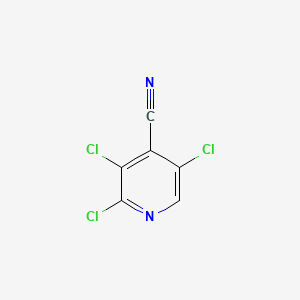
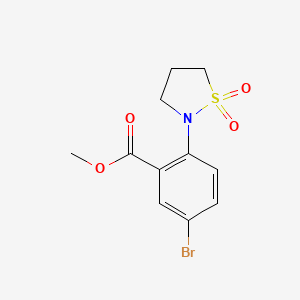
![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)
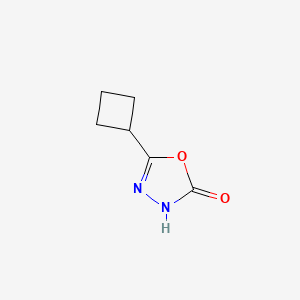
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)
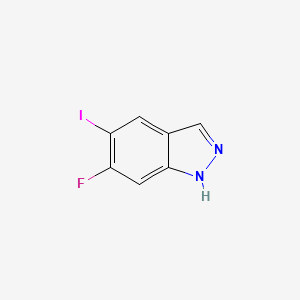
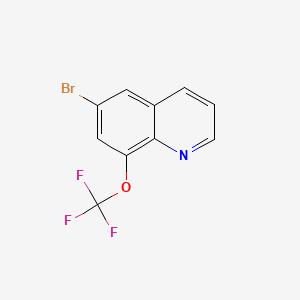
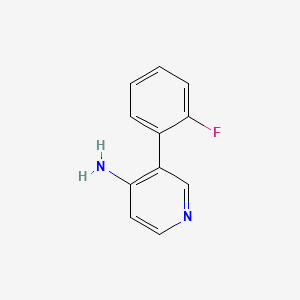
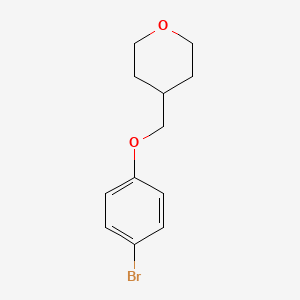
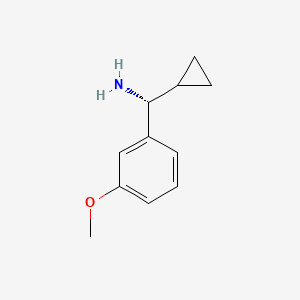
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B582424.png)
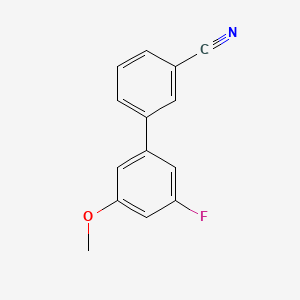
![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)
